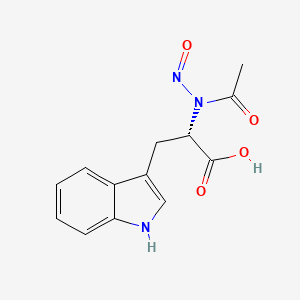
N-Acetyl-N'-nitrosotryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-N’-nitrosotryptophan is a derivative of the amino acid tryptophan, which has been modified to include an acetyl group and a nitroso group. This compound is known for its ability to release nitric oxide, a molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetyl-N’-nitrosotryptophan can be synthesized through the nitrosation of N-acetyltryptophan. This process typically involves the reaction of N-acetyltryptophan with sodium nitrite (NaNO2) in an acidic environment, such as at pH 3.5 . The reaction conditions must be carefully controlled to ensure the formation of the desired nitroso compound.
Industrial Production Methods
While specific industrial production methods for N-Acetyl-N’-nitrosotryptophan are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-N’-nitrosotryptophan undergoes several types of chemical reactions, including:
Oxidation: It can react with hydrogen peroxide (H2O2) to form peroxynitrite, a reactive nitrogen species.
Reduction: The nitroso group can be reduced to form the corresponding amine.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Peroxynitrite is formed when N-Acetyl-N’-nitrosotryptophan reacts with hydrogen peroxide.
Reduction: The corresponding amine is formed when the nitroso group is reduced.
Substitution: The products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
N-Acetyl-N’-nitrosotryptophan has several scientific research applications:
Mécanisme D'action
N-Acetyl-N’-nitrosotryptophan exerts its effects primarily through the release of nitric oxide. The nitroso group in the compound can be reduced by agents such as ascorbate, leading to the release of nitric oxide . Nitric oxide then interacts with various molecular targets, including guanylate cyclase, which leads to the production of cyclic GMP and subsequent vasodilation . Additionally, nitric oxide can modulate the activity of hypoxia-inducible factor 1 (HIF-1), influencing cellular responses to low oxygen levels .
Comparaison Avec Des Composés Similaires
N-Acetyl-N’-nitrosotryptophan is similar to other nitric oxide-releasing compounds, such as:
N-Nitrosomelatonin: Another nitric oxide donor that can modulate hypoxia-inducible factor 1 (HIF-1) activity.
S-Nitrosoglutathione: A compound that releases nitric oxide and has been studied for its effects on cellular signaling.
Uniqueness
N-Acetyl-N’-nitrosotryptophan is unique in its specific structure, which allows it to release nitric oxide under physiological conditions.
Propriétés
Numéro CAS |
53602-74-7 |
|---|---|
Formule moléculaire |
C13H13N3O4 |
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
(2S)-2-[acetyl(nitroso)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O4/c1-8(17)16(15-20)12(13(18)19)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,18,19)/t12-/m0/s1 |
Clé InChI |
QGCFCYSWAISKFH-LBPRGKRZSA-N |
SMILES isomérique |
CC(=O)N([C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N=O |
SMILES canonique |
CC(=O)N(C(CC1=CNC2=CC=CC=C21)C(=O)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



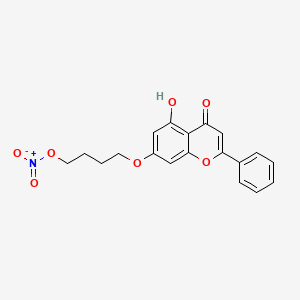
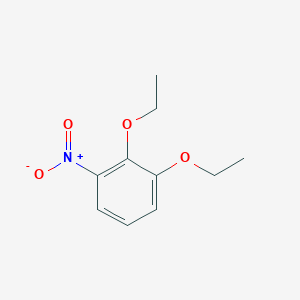
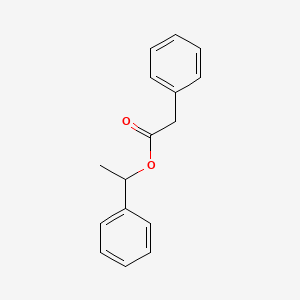
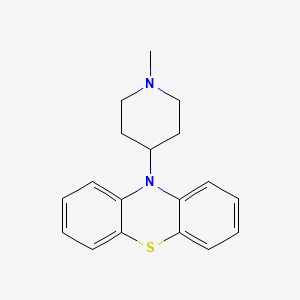
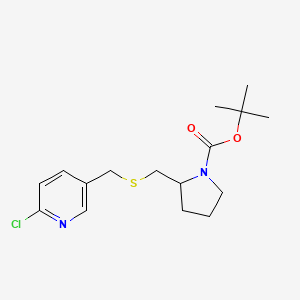
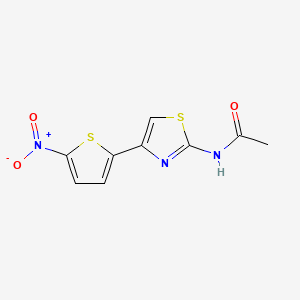
![1H-Isoindole-1,3(2H)-dione, 2-[2-[[3-methyl-4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]ethyl]-](/img/structure/B13953353.png)
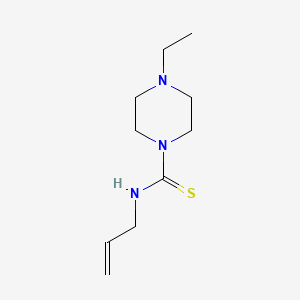
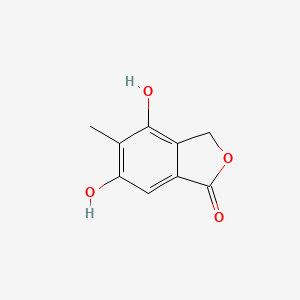
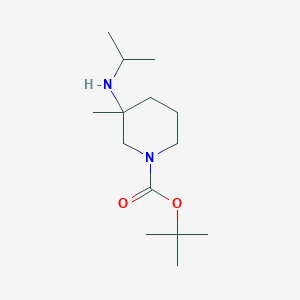
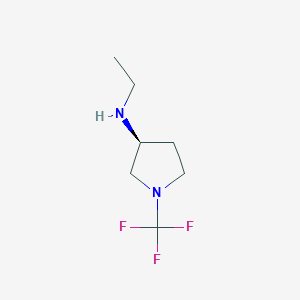
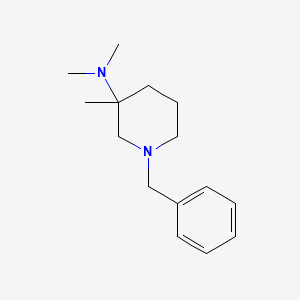
![4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953395.png)
